Tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate
Description
Tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS No. 2639457-17-1) is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted with an iodine atom at the 5-position and a tert-butyl acetate group at the 1-position . The iodine atom confers unique electronic and steric properties, while the tert-butyl ester group enhances lipophilicity and influences metabolic stability.
Properties
Molecular Formula |
C11H14INO3 |
|---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
tert-butyl 2-(5-iodo-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C11H14INO3/c1-11(2,3)16-10(15)7-13-6-8(12)4-5-9(13)14/h4-6H,7H2,1-3H3 |
InChI Key |
BDZMOWLHGFADLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=CC1=O)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the iodination of a pyridine derivative followed by esterification. One common method involves the reaction of 2-oxo-1,2-dihydropyridine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 5-position. The resulting iodinated pyridine derivative is then reacted with tert-butyl bromoacetate in the presence of a base to form the desired compound .
Chemical Reactions Analysis
Tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids.
Scientific Research Applications
tert-Butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a pyridine derivative characterized by an iodine atom at the 5-position of the pyridine ring and a tert-butyl ester group at the 2-position of the acetate moiety. The presence of the iodine atom gives it distinct reactivity and properties.
Scientific Research Applications
This compound is used in scientific research across various disciplines.
- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in organic transformations.
- Biology The compound is investigated for potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Medicine It is explored for potential therapeutic applications, such as drug development and medicinal chemistry.
- Industry It is utilized in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals.
Chemical Reactions
This compound can undergo various chemical reactions:
- Substitution Reactions The iodine atom at the 5-position can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions. Common reagents and conditions for substitution include nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (potassium carbonate, sodium hydroxide). The major products formed are substituted pyridine derivatives.
- Reduction Reactions The carbonyl group in the pyridine ring can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Common reagents include reducing agents (sodium borohydride, lithium aluminum hydride) and solvents (ethanol, THF), leading to the formation of alcohol derivatives.
- Oxidation Reactions The compound can be oxidized to introduce additional functional groups or modify existing ones using oxidizing agents like potassium permanganate or chromium trioxide. Common reagents consist of oxidizing agents (potassium permanganate, chromium trioxide) and solvents (acetone, dichloromethane), resulting in oxidized pyridine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and oxo group play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate are best understood through comparisons with analogs differing in substituents, ester groups, or core frameworks. Below is a detailed analysis:
Substituent Variations: Halogens and Functional Groups
| Compound Name | Substituent/Functional Group | Key Differences in Properties/Activity |
|---|---|---|
| 2-(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid | Bromine (Br) at 5-position | Lower polarizability than iodine; reduced van der Waals interactions in biological systems |
| 2-(5-Chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid | Chlorine (Cl) at 5-position | Smaller atomic radius; weaker leaving group ability in nucleophilic substitutions |
| 2-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid | Nitro (NO₂) at 5-position | Electron-withdrawing group increases electrophilicity but may reduce metabolic stability |
Ester Group Modifications
| Compound Name | Ester Group | Impact on Properties |
|---|---|---|
| Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate | Methyl ester | Higher aqueous solubility but lower metabolic stability due to faster esterase cleavage |
| Ethyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate | Ethyl ester | Moderate lipophilicity; slower hydrolysis than methyl ester |
| Target Compound | Tert-butyl ester | Enhanced steric shielding prolongs half-life; increased logP (lipophilicity) improves membrane permeability |
Key Insight : The tert-butyl group reduces enzymatic degradation, making the compound more suitable for in vivo applications compared to methyl or ethyl esters .
Core Structure Variations
| Compound Name | Core Structure | Biological Implications |
|---|---|---|
| Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate | Quinoline core | Expanded aromatic system enhances π-π stacking with protein targets; bromine offers orthogonal reactivity |
| Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate | Pyrazine core | Nitrogen-rich core alters hydrogen-bonding potential; chloro substituent favors electrophilic substitutions |
Key Insight: The dihydropyridinone core in the target compound balances rigidity and flexibility, enabling conformational adaptability in binding interactions compared to quinoline or pyrazine derivatives .
Biological Activity
Tert-butyl 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS Number: 2639457-17-1) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The chemical formula of this compound is C11H14INO3, with a molecular weight of 335.14 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 378.2 ± 42.0 °C (Predicted) |
| Density | 1.63 ± 0.1 g/cm³ (Predicted) |
| pKa | -1.09 ± 0.70 (Predicted) |
These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications.
Anticancer Potential
Recent studies have indicated that derivatives of dihydropyridine compounds, including those similar to this compound, exhibit significant anticancer activity. For instance, a study noted that certain piperidine derivatives demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Effects
Research has also highlighted the antimicrobial properties of related compounds. Dihydropyridine derivatives have been shown to possess activity against a range of bacterial strains, suggesting that this compound may similarly inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of similar compounds. For example, a study assessed the efficacy of a related dihydropyridine derivative in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria, which is critical for their virulence . The results indicated that high concentrations of these compounds could significantly reduce the secretion of virulence factors.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the iodine atom and the dihydropyridine moiety are believed to enhance its interaction with biological targets, leading to improved efficacy in anticancer and antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
